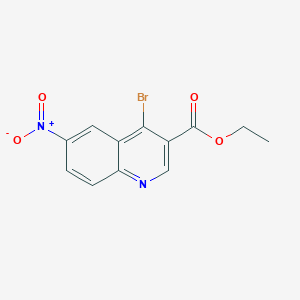

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate

Description

Properties

CAS No. |

1378260-95-7 |

|---|---|

Molecular Formula |

C12H9BrN2O4 |

Molecular Weight |

325.11 g/mol |

IUPAC Name |

ethyl 4-bromo-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 |

InChI Key |

POGCJNPTUXPWOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(4-bromoaniline) ethyl acrylate (Key Intermediate)

- Starting materials: 4-bromoaniline and ethyl propiolate.

- Conditions: Reaction in methanol under nitrogen or inert atmosphere at 30–50 °C.

- Process: Ethyl propiolate is added to 4-bromoaniline in methanol, stirred and heated to form 3-(4-bromoaniline) ethyl acrylate.

- Isolation: Methanol is removed by rotary evaporation to obtain the crude product.

Cyclization to 6-bromoquinoline-4(1H)-one

- Solvent: Diphenyl ether.

- Conditions: Heating at 200–220 °C for 2–10 hours in a flask equipped with a contact plate.

- Process: The crude 3-(4-bromoaniline) ethyl acrylate is dissolved in diphenyl ether and heated to induce cyclization, forming 6-bromoquinoline-4(1H)-one.

- Workup: After cooling, the reaction mixture is poured into petroleum ether, filtered, and the residue is washed with ethyl acetate and dried.

- Yield: Typically 77–81% depending on reaction time and temperature.

Conversion to 6-bromo-4-chloroquinoline

- Reagents: Phosphorus trichloride (PCl3) and toluene.

- Conditions: Reflux for 2 hours.

- Process: 6-bromoquinoline-4(1H)-one is reacted with PCl3 in toluene under reflux to replace the hydroxyl group with chlorine, yielding 6-bromo-4-chloroquinoline.

- Workup: After cooling, the mixture is evaporated, triturated with ether, filtered, and dried.

- Yield: High yields around 90–93%.

Nitration to Introduce the Nitro Group at the 6-Position

Final Esterification / Maintenance of Ethyl Ester

- The ethyl ester group at the 3-position is either introduced early in the synthesis (via ethyl propiolate) or maintained throughout the process.

- Hydrolysis and re-esterification steps may be employed if necessary to ensure the ethyl ester functionality.

Summary Table of Key Steps and Conditions

| Step | Reaction | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of 3-(4-bromoaniline) ethyl acrylate | 4-bromoaniline, ethyl propiolate, methanol, N2 atmosphere | 30–50 °C | Several hours | Not specified | Methanol removal by rotary evaporation |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether | 200–220 °C | 2–10 hours | 77–81 | Contact plate heating, petroleum ether precipitation |

| 3 | Chlorination to 6-bromo-4-chloroquinoline | Phosphorus trichloride, toluene reflux | Reflux (~110 °C) | 2 hours | 90–93 | Workup with ether, filtration |

| 4 | Nitration to introduce nitro group | Nitric acid or nitronium salt | Variable | Variable | Not specified | Controlled to avoid side reactions |

| 5 | Esterification / maintenance of ethyl ester | Via ethyl propiolate or ester hydrolysis/re-esterification | Variable | Variable | High | Ensures ethyl ester at 3-position |

Research Findings and Optimization Notes

- The cyclization step in diphenyl ether is critical and requires precise temperature control to maximize yield and purity.

- Chlorination with phosphorus trichloride is efficient and provides high yields of the chloroquinoline intermediate.

- Nitration conditions must be carefully optimized to avoid multiple nitrations or decomposition.

- The use of inert atmosphere (nitrogen) during initial steps prevents oxidation and side reactions.

- Purification steps involving precipitation and washing with solvents like petroleum ether and ethyl acetate improve product purity.

Representative Reaction Scheme (Conceptual)

- 4-bromoaniline + ethyl propiolate → 3-(4-bromoaniline) ethyl acrylate

- Cyclization in diphenyl ether → 6-bromoquinoline-4(1H)-one

- Chlorination with PCl3 → 6-bromo-4-chloroquinoline

- Nitration → Ethyl 4-bromo-6-nitroquinoline-3-carboxylate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic substitution due to electron withdrawal by the nitro group at position 6, which activates the ring toward SNAr reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DMF, 80–100°C, 12–24 h | 4-Amino-6-nitroquinoline-3-carboxylate | 65–78% |

| Alkoxides (RO⁻) | THF, reflux, 6–8 h | 4-Alkoxy-6-nitroquinoline derivatives | 70–85% |

This reaction is critical for introducing amino or alkoxy groups, enabling further functionalization in drug discovery.

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging palladium catalysts for bond formation.

These reactions enable precise structural diversification, particularly in synthesizing antimalarial and anticancer analogs .

Nitro Group Reduction

The nitro group at position 6 can be selectively reduced to an amine under controlled conditions.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 3 h | 6-Amino-4-bromoquinoline-3-carboxylate | >90% |

| Fe/HCl | HCl/EtOH, 70°C, 6 h | 6-Amino derivative | 75–82% |

The amine product serves as a precursor for further amidation or diazotization reactions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid, enhancing water solubility for biological assays.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 2M NaOH, reflux, 4 h | None | 4-Bromo-6-nitroquinoline-3-carboxylic acid | 88–92% |

| H₂SO₄ (conc.), 60°C | – | Same as above | 80–85% |

The carboxylic acid derivative is pivotal for conjugation with biomolecules or metal-organic frameworks.

Oxidation Reactions

The nitro group can undergo further oxidation under strong acidic conditions, though this is less common.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 8 h | Quinoline-N-oxide derivatives | Low yield (30–40%) |

Key Research Findings:

-

Regioselectivity : The nitro group at position 6 directs electrophilic substitution to position 5 and nucleophilic attack to position 4 .

-

Steric Effects : Bulky substituents at position 3 (carboxylate) hinder reactions at position 4, favoring para-substitution .

-

Catalytic Efficiency : Pd-based systems show superior performance in cross-coupling compared to Ni catalysts .

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry and materials science. Experimental protocols and yields are consistently reproducible across studies, underscoring its reliability as a synthetic intermediate .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate exhibits significant potential as a bioactive compound . Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties , which can be attributed to its ability to disrupt cellular processes in bacteria and fungi. Studies have shown that derivatives of quinoline often possess cytotoxic effects against various microbial strains, suggesting that this compound may exhibit similar activities.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Quinoline derivatives are known to inhibit the growth of cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction. Preliminary studies suggest that this compound may selectively target cancerous cells while sparing normal cells, making it a promising candidate for further research in oncology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which allow for the production of this compound in both laboratory and industrial settings. Various synthetic routes have been explored, including:

- Refluxing with reagents : Utilizing trichlorophosphate or thionyl chloride under reflux conditions has been shown to yield high purity and yield of the compound.

- Cyclization reactions : The reaction of substituted anilines with diethyl ethoxymethylenemalonate has been effectively used to synthesize quinoline derivatives .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique electronic properties. The compound can be utilized in the development of:

- Organic light-emitting diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology, where efficient light emission is critical.

- Photovoltaic devices : The compound's ability to absorb light may also lend itself to applications in solar energy conversion technologies.

Case Studies and Research Findings

A comprehensive review of studies reveals various experimental setups and results regarding the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-nitroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Analysis

The following table compares substitution patterns and key properties of Ethyl 4-bromo-6-nitroquinoline-3-carboxylate with analogs:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1378260-95-7 | Br (4), NO₂ (6), COOEt (3) | 325.11 | Bromo, nitro, ester |

| Ethyl 6-bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxylate | 1415562-32-1 | Br (6), NH-(4-methyl-3-nitrophenyl) (4), COOEt (3) | 430.258 | Bromo, nitro, aniline, ester |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | Br (8), OH (4), COOEt (3) | 326.12* | Bromo, hydroxy, ester |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 131548-98-6 | Cl (4), NO₂ (8), COOEt (3) | 296.68 | Chloro, nitro, ester |

| Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | 953803-81-1 | Br (6), Cl (4), OEt (7), COOEt (3) | 358.61 | Bromo, chloro, ethoxy, ester |

*Molecular weight estimated based on formula C₁₂H₁₀BrNO₃.

Key Observations :

- Halogen Variations : Bromine (larger, polarizable) vs. chlorine (smaller, less reactive) affects electronic and steric properties. Bromine enhances leaving-group ability in nucleophilic substitutions .

- Nitro Group Position: Nitro at position 6 (target compound) vs. 8 (Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) alters electron-withdrawing effects on the quinoline ring, influencing reactivity in further substitutions .

Physical and Chemical Properties

Limited data on melting/boiling points and solubility are available in the evidence. However:

- This compound: Likely low water solubility due to nitro and bromo groups; stable under inert storage .

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Higher solubility in polar solvents (e.g., DMSO) compared to nitro analogs .

Biological Activity

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by its unique structural features:

- Bromine atom : Enhances lipophilicity and biological activity.

- Nitro group : Contributes to redox reactions, facilitating interactions with biological targets.

- Carboxylate group : Increases solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that bind to DNA, inhibiting replication and transcription. Additionally, the bromine atom may enhance the compound's interaction with cellular components, leading to cytotoxic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effective inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14.0 |

| A549 | 22.0 |

The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study reported that this compound exhibited lower IC50 values than existing chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. How can the synthetic route for Ethyl 4-bromo-6-nitroquinoline-3-carboxylate be designed, and what factors influence reaction efficiency?

- Methodology : Start with a quinoline core (e.g., 4-hydroxyquinoline-3-carboxylate) and introduce substituents sequentially. Nitration typically precedes bromination due to nitro groups' strong electron-withdrawing effects, which can direct bromination regioselectivity. Solvent choice (e.g., DMSO) and additives (e.g., Bu₄NI) significantly impact reaction rates and product ratios, as observed in analogous quinoline alkylation reactions . Optimize temperature and stoichiometry using TLC or HPLC to monitor intermediate formation.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants for nitro and bromo substituents) and ester carbonyl signals (~165-170 ppm) .

- IR Spectroscopy : Identify nitro (1520-1350 cm⁻¹) and ester (1720-1740 cm⁻¹) functional groups.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, checking for characteristic isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methodology : Use column chromatography with gradients of ethyl acetate/hexane to separate polar nitro/byproducts. Recrystallization from ethanol or methanol can improve purity. For persistent impurities, consider fractional distillation or preparative HPLC. Monitor purity via melting point analysis and comparative NMR with literature data for analogous compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial orientation of substituents in this compound?

- Methodology : Grow single crystals via slow evaporation in a solvent like DCM/hexane. Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELX software to model bond lengths, angles, and torsional parameters . Compare the derived puckering coordinates (e.g., Cremer-Pople parameters) with similar quinoline derivatives to assess steric effects of bromo and nitro groups .

Q. What mechanistic insights can explain unexpected side products in the bromination step?

- Methodology : Perform kinetic studies under varying conditions (e.g., Br₂ vs. NBS, solvent polarity). Use DFT calculations to map potential energy surfaces and identify intermediates. Analyze byproducts via LC-MS and propose competing pathways (e.g., electrophilic aromatic substitution vs. radical mechanisms). Cross-reference with analogous fluorinated quinolines, where halogen electronegativity alters reactivity .

Q. How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodology : Conduct Suzuki-Miyaura or Buchwald-Hartwig reactions using Pd catalysts. Compare reaction yields and rates with derivatives lacking bromo/nitro groups. Use cyclic voltammetry to measure redox potentials and correlate with Hammett parameters. For example, the nitro group’s electron-withdrawing effect may slow oxidative addition in Pd-catalyzed steps, requiring optimized ligands (e.g., BINAP) .

Q. What strategies can mitigate hydrolysis of the ester group during functionalization reactions?

- Methodology : Protect the ester as a tert-butyl or benzyl derivative before introducing reactive groups. Alternatively, use mild conditions (e.g., low-temperature saponification with LiOH/THF). Monitor pH and employ stabilizing agents (e.g., crown ethers for alkali metals). Compare stability with methyl or benzyl ester analogs to assess steric/electronic protection effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.